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Compound of Interest

Compound Name: 5-(Diisopropylamino)amylamine

Cat. No.: B1334337 Get Quote

5-(Diisopropylamino)amylamine, systematically known as N¹,N¹-diisopropylpentane-1,5-

diamine, is a bifunctional organic molecule featuring a primary amine and a sterically hindered

tertiary amine. This unique structural arrangement makes it a valuable building block in

synthetic medicinal chemistry. The diisopropylamino group provides significant steric bulk and

increased lipophilicity compared to simpler dialkylamino groups, which can profoundly influence

the pharmacokinetic and pharmacodynamic properties of a final drug molecule. These

properties include modulating receptor binding, altering metabolic stability, and enhancing cell

membrane permeability.

The five-carbon diamine backbone is a well-established pharmacophore, famously integral to

the structure of numerous antimalarial drugs. The development of analogues to classic drugs

like chloroquine and primaquine, often involving modification of the diamine side chain, is a

critical strategy in overcoming widespread drug resistance in pathogens such as Plasmodium

falciparum[1][2][3]. The use of 5-(Diisopropylamino)amylamine allows for the exploration of

novel chemical space in this ongoing effort, aiming to create more potent and resilient

therapeutics.

This application note provides a comprehensive protocol for the synthesis of a key

pharmaceutical intermediate, N-(7-chloroquinolin-4-yl)-N',N'-diisopropylpentane-1,5-diamine, a

direct analogue of the chloroquine side chain. This intermediate serves as a platform for the

development of next-generation antimalarial agents.
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Physicochemical Properties of 5-
(Diisopropylamino)amylamine
A thorough understanding of the reagent's properties is crucial for safe handling and successful

experimental design.

Property Value

Systematic Name N¹,N¹-diisopropylpentane-1,5-diamine

CAS Number 209803-40-7

Molecular Formula C₁₁H₂₆N₂

Molecular Weight 186.34 g/mol [2]

Appearance Colorless to pale yellow liquid

Boiling Point ~235-237 °C

Density ~0.83 g/cm³

Solubility
Soluble in most organic solvents (Ethanol,

Dichloromethane, etc.).

Safety
Corrosive. Causes severe skin burns and eye

damage.

Core Application: Synthesis of a 4-Aminoquinoline
Antimalarial Intermediate
The primary application detailed here is the synthesis of N-(7-chloroquinolin-4-yl)-N',N'-

diisopropylpentane-1,5-diamine. This reaction is a nucleophilic aromatic substitution, a

cornerstone of heterocyclic drug synthesis. The primary amine of 5-
(Diisopropylamino)amylamine acts as the nucleophile, displacing the chlorine atom at the C4

position of the 4,7-dichloroquinoline ring. This position is highly activated towards nucleophilic

attack due to the electron-withdrawing effect of the quinoline nitrogen.

Reaction Scheme
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Reaction Scheme

4,7-Dichloroquinoline

+

5-(Diisopropylamino)amylamine

->

Product Phenol, 120-130 °C

Click to download full resolution via product page

Caption: Synthesis of the target intermediate.

Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and justifications for

each action.
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Reagent CAS No.
M.W. (
g/mol )

Amount Moles Rationale

4,7-

Dichloroquino

line

86-98-6 198.05 5.00 g 25.2 mmol

The

electrophilic

quinoline

core.

5-

(Diisopropyla

mino)amylam

ine

209803-40-7 186.34 5.18 g 27.8 mmol

The

nucleophilic

side chain; a

slight excess

(1.1 eq)

ensures

complete

consumption

of the starting

quinoline.

Phenol 108-95-2 94.11 15.0 g 159.4 mmol

Acts as both

a solvent and

a catalyst. It

protonates

the quinoline

nitrogen,

further

activating the

C4 position,

and facilitates

the reaction.

Isopropanol 67-63-0 60.10 ~100 mL -

Used for

trituration and

washing to

purify the

product.
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1 M Sodium

Hydroxide

(aq)

1310-73-2 40.00 ~150 mL -

Used to

neutralize the

reaction

mixture and

deprotonate

the product

for extraction.

Dichlorometh

ane (DCM)
75-09-2 84.93 ~300 mL -

Extraction

solvent.

Anhydrous

Sodium

Sulfate

7757-82-6 142.04 As needed -

Drying agent

for the

organic

phase.

Step-by-Step Methodology
Reaction Setup:

In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux

condenser, and a temperature probe, add 4,7-dichloroquinoline (5.00 g, 25.2 mmol) and

phenol (15.0 g).

Begin stirring and heat the mixture to 80-90 °C to melt the phenol and dissolve the

quinoline, forming a clear, homogenous solution. Rationale: Ensuring complete dissolution

before adding the amine prevents localized high concentrations and potential side

reactions.

Addition of Amine:

Slowly add 5-(Diisopropylamino)amylamine (5.18 g, 27.8 mmol) to the stirred solution

over 5-10 minutes. The addition may be slightly exothermic.

After the addition is complete, increase the temperature of the reaction mixture to 120-130

°C. Rationale: The reaction is thermally driven. This temperature provides sufficient energy

to overcome the activation barrier for the nucleophilic aromatic substitution.
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Reaction Monitoring:

Maintain the reaction at 120-130 °C for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC). (Eluent: 95:5

Dichloromethane/Methanol with 0.5% Triethylamine). The reaction is complete when the

4,7-dichloroquinoline spot has been consumed. Rationale: TLC is a rapid and effective

method to ensure the reaction has gone to completion, preventing unnecessary heating

that could lead to degradation.

Work-up and Isolation:

Allow the reaction mixture to cool to approximately 60-70 °C.

Slowly and carefully add isopropanol (~50 mL) to the warm mixture with vigorous stirring.

This will precipitate the product as its hydrochloride salt. Rationale: The product

hydrochloride salt is insoluble in isopropanol, providing an initial purification step by

crystallization/precipitation.

Continue cooling the mixture in an ice bath to 0-5 °C for 30-60 minutes to maximize

precipitation.

Isolate the crude product salt by vacuum filtration, washing the filter cake with cold

isopropanol (2 x 25 mL).

Neutralization and Extraction:

Transfer the crude solid to a separatory funnel containing 1 M aqueous sodium hydroxide

(150 mL) and dichloromethane (150 mL).

Shake the funnel vigorously to dissolve the solid, neutralize the mixture, and extract the

free-base product into the organic layer. Ensure the aqueous layer is basic (pH > 12) with

pH paper. Rationale: Conversion to the free base makes the product soluble in organic

solvents and removes the phenol, which will remain in the basic aqueous phase as

sodium phenoxide.
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Separate the layers and extract the aqueous layer again with dichloromethane (2 x 75

mL).

Combine the organic extracts and dry over anhydrous sodium sulfate.

Purification and Characterization:

Filter off the drying agent and concentrate the organic solution under reduced pressure

using a rotary evaporator to yield the product as an oil or a low-melting-point solid.

For higher purity, the crude product can be purified by column chromatography on silica

gel.

Expected Yield: 75-85%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and

Mass Spectrometry to confirm its identity and purity.

Experimental Workflow Diagram
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Caption: Step-by-step experimental workflow.
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Trustworthiness: Troubleshooting and Self-
Validation
A robust protocol anticipates potential issues.

Problem Potential Cause(s) Recommended Solution(s)

Reaction is sluggish or

incomplete.

Insufficient temperature;

impure reagents; poor quality

phenol.

Ensure the internal

temperature reaches 120-130

°C. Use freshly opened or

purified reagents.

Low yield of precipitated salt.
Insufficient cooling; too much

isopropanol added initially.

Ensure the mixture is

thoroughly cooled in an ice

bath. Add isopropanol slowly to

the warm mixture to induce

precipitation.

Formation of a dark, tarry

product.

Reaction temperature was too

high or heating was prolonged.

Adhere strictly to the

recommended temperature

and time. Monitor closely with

TLC.

Product is difficult to extract

from the aqueous layer.

Incomplete neutralization;

insufficient organic solvent.

Check the pH of the aqueous

layer to ensure it is strongly

basic (pH > 12). Perform an

additional extraction with DCM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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